1-(furan-2-carbonyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine
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Overview
Description
1-(furan-2-carbonyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine is a complex organic compound that features a combination of furan, triazole, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-carbonyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate 1-(furan-2-carbonyl)piperazine. This intermediate is subsequently reacted with 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl chloride under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-carbonyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the triazole ring can produce dihydrotriazole derivatives.
Scientific Research Applications
1-(furan-2-carbonyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with various biomolecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 1-(furan-2-carbonyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine involves its interaction with specific molecular targets. The furan and triazole rings can engage in π-π stacking interactions with aromatic amino acids in proteins, while the piperazine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(furan-2-carbonyl)-3-(5-methyl-pyridin-2-yl)-thiourea: This compound shares the furan-2-carbonyl moiety but differs in the presence of a thiourea group and a pyridinyl ring.
1-(furan-2-carbonyl)-3-furan-2-ylmethyl-thiourea: Similar in having the furan-2-carbonyl group but with a different substitution pattern involving a thiourea and a furan-2-ylmethyl group.
Uniqueness
1-(furan-2-carbonyl)-4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazine is unique due to its combination of furan, triazole, and piperazine moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
furan-2-yl-[4-[1-(4-methylphenyl)triazole-4-carbonyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-14-4-6-15(7-5-14)24-13-16(20-21-24)18(25)22-8-10-23(11-9-22)19(26)17-3-2-12-27-17/h2-7,12-13H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPKAVNOJSERCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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